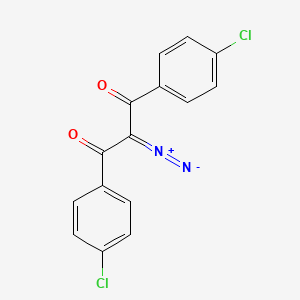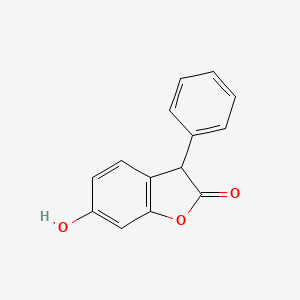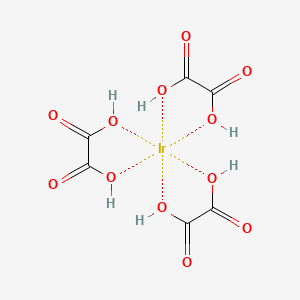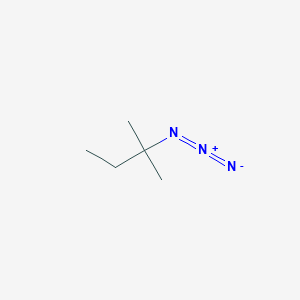
Butane, 2-azido-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2-azido-2-methyl- is an organic compound with the molecular formula C5H11N3 It is a derivative of butane, where one of the hydrogen atoms is replaced by an azido group (-N3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor to the corresponding azido compound . This reaction is carried out under mild conditions and is known for its high efficiency and yield.
Industrial Production Methods
Industrial production of Butane, 2-azido-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The scalability of the diazotransfer reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 2-azido-2-methyl- undergoes various chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin hydrides, tris(trimethylsilyl)silane.
Cycloaddition Reagents: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Corresponding amine derivatives.
Cycloaddition: 1,2,3-triazoles.
Substitution: Various substituted butane derivatives.
Applications De Recherche Scientifique
Butane, 2-azido-2-methyl- has several applications in scientific research:
Chemical Biology: Used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules.
Materials Science: Employed as a cross-linker in the synthesis of polymers and other materials.
Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mécanisme D'action
The mechanism of action of Butane, 2-azido-2-methyl- involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of specific reagents and catalysts, which enable the compound to exert its effects in different chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Butane, 2-azido-2-methyl- is unique due to its specific structure and reactivity. The presence of the azido group at the 2-position of the butane backbone imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its utility in bioorthogonal chemistry set it apart from other similar compounds .
Propriétés
Numéro CAS |
32872-42-7 |
|---|---|
Formule moléculaire |
C5H11N3 |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
2-azido-2-methylbutane |
InChI |
InChI=1S/C5H11N3/c1-4-5(2,3)7-8-6/h4H2,1-3H3 |
Clé InChI |
KWVKGEZVTBSPKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


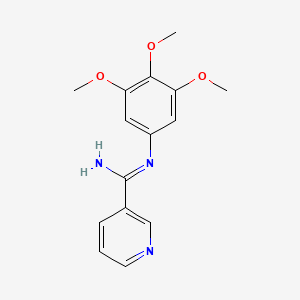

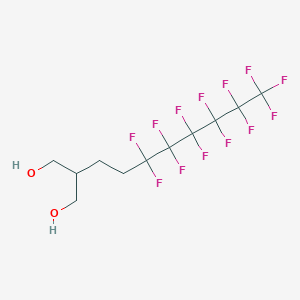


![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)

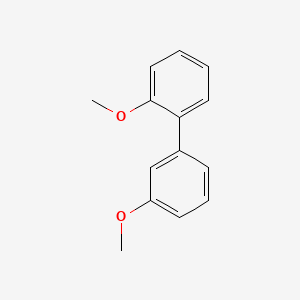
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)

